molecular formula C7H10O B144701 3-Methyl-2-cyclohexen-1-one CAS No. 1193-18-6

3-Methyl-2-cyclohexen-1-one

Cat. No. B144701
CAS RN: 1193-18-6
M. Wt: 110.15 g/mol
InChI Key: IITQJMYAYSNIMI-UHFFFAOYSA-N
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Patent
US08642603B2

Procedure details

First, 3-methyl-cyclohexenone was prepared in accordance with the procedures of Jirgensons et. al., Euro. J. Med. Chem. 35 (2000) 555-565. Then, 3-methyl-cyclohexenone was reacted with methyl magnesium iodide in the presence of cuprous chloride in diethyl ether to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[CH3:9][Mg]I>C(OCC)C>[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]I
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(CCC1)=O
Name
Type
product
Smiles
CC1(CC(CCC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08642603B2

Procedure details

First, 3-methyl-cyclohexenone was prepared in accordance with the procedures of Jirgensons et. al., Euro. J. Med. Chem. 35 (2000) 555-565. Then, 3-methyl-cyclohexenone was reacted with methyl magnesium iodide in the presence of cuprous chloride in diethyl ether to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[CH3:9][Mg]I>C(OCC)C>[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]I
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(CCC1)=O
Name
Type
product
Smiles
CC1(CC(CCC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.